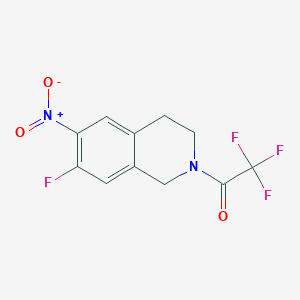![molecular formula C8H6BrN3O B13677252 1-(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanone](/img/structure/B13677252.png)
1-(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanone is a heterocyclic compound that contains both pyrrole and pyrazine rings.
Métodos De Preparación
The synthesis of 1-(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanone typically involves multiple steps. One common method includes the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization, often catalyzed by cesium carbonate in dimethyl sulfoxide, to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Análisis De Reacciones Químicas
1-(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include hydrogen gas, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its kinase inhibition properties.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanone is not fully understood. it is believed to exert its effects through the inhibition of specific kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparación Con Compuestos Similares
1-(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanone can be compared with other pyrrolopyrazine derivatives, such as:
- 2-Bromo-5H-pyrrolo[2,3-b]pyrazine
- 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine
- 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
These compounds share similar structural features but may differ in their biological activities and chemical reactivity
Propiedades
Fórmula molecular |
C8H6BrN3O |
|---|---|
Peso molecular |
240.06 g/mol |
Nombre IUPAC |
1-(2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanone |
InChI |
InChI=1S/C8H6BrN3O/c1-4(13)5-2-10-8-7(5)12-6(9)3-11-8/h2-3H,1H3,(H,10,11) |
Clave InChI |
YOVSPIHUJBHUOA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CNC2=NC=C(N=C12)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzo[d]isothiazole-5-carbonitrile](/img/structure/B13677178.png)


![5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13677187.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13677213.png)
![9-Methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13677215.png)





